molecular formula C18H18ClNO2 B1327241 2-Chloro-2'-morpholinomethyl benzophenone CAS No. 898750-71-5

2-Chloro-2'-morpholinomethyl benzophenone

Cat. No.: B1327241
CAS No.: 898750-71-5
M. Wt: 315.8 g/mol
InChI Key: DPDLMHUVDAUGGY-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Chloro-2’-morpholinomethyl benzophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-2’-morpholinomethyl benzophenone involves its ability to absorb UV light and generate reactive species that initiate chemical reactions. The molecular targets and pathways involved include the formation of free radicals that can interact with other molecules to drive polymerization or other chemical processes .

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: A parent compound with similar photoinitiating properties.

    4-Chloro-4’-methylbenzophenone: A derivative with a different substitution pattern.

    2,4-Dichlorobenzophenone: Another chlorinated benzophenone with distinct reactivity.

Uniqueness

2-Chloro-2’-morpholinomethyl benzophenone is unique due to the presence of both a chlorine atom and a morpholinomethyl group, which confer specific reactivity and properties that are advantageous in certain applications, such as enhanced photoinitiating efficiency and potential therapeutic benefits .

Properties

IUPAC Name

(2-chlorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c19-17-8-4-3-7-16(17)18(21)15-6-2-1-5-14(15)13-20-9-11-22-12-10-20/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDLMHUVDAUGGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643549
Record name (2-Chlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-71-5
Record name Methanone, (2-chlorophenyl)[2-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898750-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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